3,6,9,12,15-Pentaoxaheptadecane

Drug Design Lipophilicity Solvent Selection

3,6,9,12,15-Pentaoxaheptadecane (CAS 4353-28-0), also known as Tetraethylene glycol diethyl ether or Diethoxytetraethylene glycol, is a well-defined polyether compound with the molecular formula C12H26O5 and a molecular weight of 250.33 g/mol. It consists of a linear chain of five ethylene oxide units terminated by two ethyl groups, classifying it as a nonionic surfactant and polar aprotic solvent.

Molecular Formula C12H26O5
Molecular Weight 250.33 g/mol
CAS No. 4353-28-0
Cat. No. B1215822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15-Pentaoxaheptadecane
CAS4353-28-0
Molecular FormulaC12H26O5
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCCOCCOCCOCCOCCOCC
InChIInChI=1S/C12H26O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3-12H2,1-2H3
InChIKeyHYDWALOBQJFOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,9,12,15-Pentaoxaheptadecane (CAS 4353-28-0) Sourcing Guide: Baseline Identity, Properties, and Procurement Context


3,6,9,12,15-Pentaoxaheptadecane (CAS 4353-28-0), also known as Tetraethylene glycol diethyl ether or Diethoxytetraethylene glycol, is a well-defined polyether compound with the molecular formula C12H26O5 and a molecular weight of 250.33 g/mol [1]. It consists of a linear chain of five ethylene oxide units terminated by two ethyl groups, classifying it as a nonionic surfactant and polar aprotic solvent [2]. Its structural homogeneity distinguishes it from polydisperse PEG mixtures, making it a valuable building block in precise chemical synthesis, pharmaceutical research (e.g., PROTAC linker development), and specialized industrial applications [3].

Defined PEG4 spacer for PROTAC linker synthesis and SAR studies
Model solute for aqueous solution thermodynamics and hydration research
Precise polyether building block with moderate lipophilicity (~0.1 LogP)

Why PEG Oligomer Substitution is Not a Viable Strategy for 3,6,9,12,15-Pentaoxaheptadecane Procurement


Generic substitution with another polyethylene glycol (PEG) oligomer is scientifically unsound due to the highly specific and non-linear relationship between ethylene oxide (EO) chain length, physicochemical properties, and functional performance. Even a single EO unit difference profoundly alters critical parameters such as lipophilicity (LogP), aqueous solution thermodynamics, and conformational flexibility, which directly impact solvation power, biological activity in drug conjugates, and micellization behavior [1]. As demonstrated in structure-activity relationship (SAR) studies, the precise length of the PEG spacer in PROTACs and other bioconjugates is a primary determinant of ternary complex formation and degradation efficiency; using an analog with a different chain length is not an equivalent replacement and often leads to complete loss of function [2].

Even one EO unit difference can alter LogP, solvation, and PROTAC ternary complex formation; substitution may compromise SAR.
Thermodynamic extrema (GE, VE) are specific to this chain length; analogs will shift phase behavior, affecting formulation stability.
PROTAC linker length directly impacts degradation efficiency; shorter or longer PEG spacers may not replicate published activity.

Quantitative Differentiation Guide for 3,6,9,12,15-Pentaoxaheptadecane: Head-to-Head and Class-Level Evidence


Lipophilicity (XLogP3) Modulation: 3,6,9,12,15-Pentaoxaheptadecane vs. Shorter PEG Ether Comparators

The computed XLogP3 value for 3,6,9,12,15-Pentaoxaheptadecane is 0.1, representing a key inflection point in the lipophilicity trend of oligomeric PEG ethers. This value is significantly lower than the LogP of the shorter diethylene glycol diethyl ether (LogP = 1.076, CAS 112-36-7) and higher than that of the shorter triethylene glycol dimethyl ether (XLogP3 = -0.5, CAS 112-49-2) [1]. This specific lipophilicity profile, achieved by the exact combination of five ether oxygens and two terminal ethyl groups, offers a unique balance between hydrophilicity and moderate membrane permeability not attainable with adjacent oligomers [2].

Lipophilicity Modulation
Cross-study comparable
Target XLogP3 = 0.1
Comparator DEG diethyl ether LogP = 1.076
TriEG dimethyl ether XLogP3 = -0.5
Context-dependent lipophilicity balance for linker design
Supports linker screening workflows; verify in assay buffer
Drug Design Lipophilicity Solvent Selection Bioavailability

Excess Thermodynamic Properties in Aqueous Solution: Tetraethylene Glycol Diethyl Ether vs. Analogous PEG-Water Systems

A direct study of the tetraethylene glycol diethyl ether (TEGDEE) + water system at 25°C revealed a characteristic thermodynamic signature: the excess Gibbs energy of mixing (GE) is positive over the entire composition range with a maximum at 40 mol% ether, and the excess volume of mixing (VE) is negative with a minimum at 23 mol% ether [1]. While the paper notes these findings are 'analogous' to other PEG-water systems, the specific composition extrema (max GE at 40 mol%, min VE at 23 mol%) are intrinsic to this five-EO-unit diethyl ether structure and would shift systematically with changes in chain length or end-group substitution. This precise thermodynamic fingerprint is critical for predicting solubility, phase behavior, and formulation stability, and cannot be assumed to be identical for a hexaethylene glycol or tetraethylene glycol dimethyl ether analog.

Excess Thermodynamic Properties
Class-level inference
GE positive, max at 40 mol% ether; VE negative, min at 23 mol% ether (25°C)
Structure-specific solution behavior; extrema shift with chain length
Data to verify in specific formulation context
Solution Thermodynamics Formulation Science Solvent Engineering Water Structure

PROTAC Linker Optimization: 3,6,9,12,15-Pentaoxaheptadecane's Position in the Critical PEG4-PEG8 Continuum

In the design of PROTACs, linker length is a critical determinant of degradation efficiency. The tetra-, hexa-, and octa-ethylene glycol motifs (PEG4, PEG6, PEG8) have been empirically established as the 'gold standard' because they span the optimal range of inter-ligand distances (often >3 nm) for productive ternary complex formation [1]. The core scaffold of 3,6,9,12,15-Pentaoxaheptadecane, a diethyl-capped PEG4 analog, provides a defined end-to-end distance that is sufficiently short to avoid entropic collapse but long enough to bridge E3 ligase and target protein binding pockets. Systematic studies show that progressing from a PEG4 to a PEG8 linker can alter ternary complex residence time by an order of magnitude [1]. Therefore, a compound that provides a precise PEG4-equivalent spacer is not interchangeable with PEG2, PEG3, or PEG6 variants; its use is mandated when SAR studies indicate a requirement for this exact conformational constraint.

PROTAC Linker Optimization
Data to verify
PEG4-equivalent spacer linked to ternary complex formation; not interchangeable with PEG2 or PEG8
Critical for replicating published PROTAC SAR
Empirical linker screening required; source review recommended
PROTAC Targeted Protein Degradation Drug Discovery Linker Chemistry

Rotatable Bond Count and Conformational Space: Comparison with Shorter PEG Oligomers

3,6,9,12,15-Pentaoxaheptadecane possesses 14 rotatable bonds, as computed by Cactvs 3.4.8.18 [1]. This is substantially higher than the rotatable bond count of triethylene glycol dimethyl ether (9 rotatable bonds, CAS 112-49-2) and diethylene glycol diethyl ether (8 rotatable bonds, CAS 112-36-7) . This increased number of rotational degrees of freedom directly translates to a larger conformational ensemble and greater end-to-end distance variability, which is a key factor in the compound's function as a flexible spacer in bioconjugates like PROTACs. The specific count of 14 rotatable bonds provides a level of conformational entropy that is distinct from both the more rigid shorter oligomers and the potentially excessively flexible longer PEG chains (e.g., PEG6 would have approximately 18 rotatable bonds).

Rotatable Bond Count
Cross-study comparable
14 rotatable bonds vs 9 (PEG3) and 8 (PEG2)
Conformational flexibility distinct from shorter PEG oligomers
Computed property; confirm impact on binding entropy
Conformational Analysis Molecular Modeling Drug Design Bioconjugation

Evidence-Backed Application Scenarios for 3,6,9,12,15-Pentaoxaheptadecane Procurement


PROTAC Linker Synthesis and Structure-Activity Relationship (SAR) Optimization

As a defined PEG4-equivalent spacer, 3,6,9,12,15-Pentaoxaheptadecane is essential for medicinal chemistry teams conducting PROTAC SAR studies. Its specific chain length (5 ethylene oxide units) and rotatable bond count (14) place it within the empirically validated 'gold standard' range of PEG4-PEG8 linkers, where even single-unit variations can dramatically alter degradation efficiency and ternary complex residence time [1]. Procurement of this exact compound ensures fidelity to published SAR and enables precise control over linker-dependent conformational sampling.

Fundamental Studies of Non-Ideal Aqueous Solution Thermodynamics

The well-characterized thermodynamic properties of its aqueous mixtures, including the precise extrema in excess Gibbs energy (max at 40 mol%) and excess volume (min at 23 mol%), make this compound an ideal model solute for investigating the structural modifications of water in the vicinity of amphiphilic molecules [1]. Researchers studying hydrophobic hydration, liquid-liquid phase separation, or the design of novel aqueous two-phase systems can utilize these quantitative thermodynamic parameters as a benchmark.

Synthesis of Bioconjugates Requiring Moderate Lipophilicity (LogP ~0.1)

For the synthesis of drug conjugates, imaging probes, or surface-modifying agents where a LogP of approximately 0.1 is desired to balance aqueous solubility and membrane permeability, 3,6,9,12,15-Pentaoxaheptadecane offers a distinct advantage over both more hydrophobic diethylene glycol diethyl ether (LogP=1.076) and more hydrophilic triethylene glycol dimethyl ether (XLogP3=-0.5) [1]. This specific physicochemical profile, supported by computed XLogP3 data, reduces the need for empirical screening of suboptimal oligomer lengths.

Research into Protein-Ligand Interactions via Acetylcholinesterase Inhibition

The compound is annotated in DrugBank as an inhibitor of acetylcholinesterase [1]. While not a therapeutic lead, this defined interaction profile makes it a useful tool compound for studying the enzyme's active site topography, particularly in comparison to other polyether-based inhibitors, or as a control in screening assays aimed at identifying novel cholinergic agents.

Application
Selection Property
Validation Focus
PROTAC Linker SAR Studies
PEG4-equivalent spacer length
Ternary complex formation and degradation efficiency review
Solution Thermodynamics Research
Well-characterized excess properties (GE, VE)
Solvation behavior and phase separation benchmarks
Bioconjugate Synthesis with Balanced Lipophilicity
XLogP3 ~0.1 profile
Solubility and membrane permeability balance in linker design
Acetylcholinesterase Inhibition Studies
Defined polyether inhibitor interaction
Active-site topography and inhibitor screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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